molecular formula C10H6ClNO3 B12896794 2-(4-Chloro-2-nitrophenyl)furan CAS No. 88673-90-9

2-(4-Chloro-2-nitrophenyl)furan

Cat. No.: B12896794
CAS No.: 88673-90-9
M. Wt: 223.61 g/mol
InChI Key: JFWYNVXNNPKJQR-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenyl)furan is an organic compound belonging to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-chloro-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-nitrophenyl)furan typically involves the reaction of 4-chloro-2-nitrobenzaldehyde with furan in the presence of a base. One common method includes the use of a Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran reacts with 4-chloro-2-nitrophenylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chloro-2-nitrophenyl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)furan and its derivatives often involves the interaction with cellular targets, leading to the disruption of essential biological processes. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or interference with DNA replication. The anticancer effects could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Similar Compounds:

  • 2-(4-Chloro-2-nitrophenyl)benzofuran
  • 2-(4-Chloro-2-nitrophenyl)thiophene
  • 2-(4-Chloro-2-nitrophenyl)pyrrole

Comparison: this compound is unique due to its furan ring, which imparts distinct electronic and steric properties compared to its analogs. The presence of the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development and material science .

Properties

88673-90-9

Molecular Formula

C10H6ClNO3

Molecular Weight

223.61 g/mol

IUPAC Name

2-(4-chloro-2-nitrophenyl)furan

InChI

InChI=1S/C10H6ClNO3/c11-7-3-4-8(9(6-7)12(13)14)10-2-1-5-15-10/h1-6H

InChI Key

JFWYNVXNNPKJQR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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